4-Bromo-2-fluoro-1-(2-methoxyethoxy)benzene
Overview
Description
4-Bromo-2-fluoro-1-(2-methoxyethoxy)benzene is an organic compound with the molecular formula C9H10BrFO2. It is a derivative of benzene, substituted with bromine, fluorine, and a methoxyethoxy group. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-fluoro-1-(2-methoxyethoxy)benzene typically involves the bromination and fluorination of a benzene derivative, followed by the introduction of the methoxyethoxy group. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product. For example, the bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-fluoro-1-(2-methoxyethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-Bromo-2-fluoro-1-(2-methoxyethoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-fluoro-1-(2-methoxyethoxy)benzene involves its interactions with molecular targets and pathways. The bromine and fluorine atoms can participate in halogen bonding, while the methoxyethoxy group can engage in hydrogen bonding and other interactions. These interactions can influence the compound’s reactivity and its effects on biological systems .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-fluoroanisole: Similar structure but lacks the methoxyethoxy group.
2-Bromo-1-fluoro-4-(2-methoxyethoxy)benzene: Positional isomer with different substitution pattern.
4-Bromo-2-fluoro-1-methoxybenzene: Similar but with a simpler methoxy group.
Uniqueness
4-Bromo-2-fluoro-1-(2-methoxyethoxy)benzene is unique due to the presence of both bromine and fluorine atoms along with the methoxyethoxy group, which can influence its chemical reactivity and interactions. This makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
4-bromo-2-fluoro-1-(2-methoxyethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFO2/c1-12-4-5-13-9-3-2-7(10)6-8(9)11/h2-3,6H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYDUGTYDKJLBOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20682105 | |
Record name | 4-Bromo-2-fluoro-1-(2-methoxyethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20682105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944279-01-0 | |
Record name | 4-Bromo-2-fluoro-1-(2-methoxyethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20682105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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